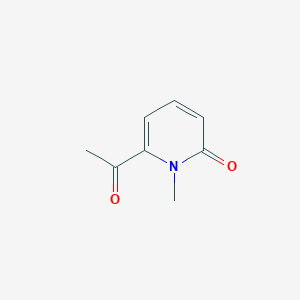

6-Acetyl-1-methylpyridin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

6-acetyl-1-methylpyridin-2-one |

InChI |

InChI=1S/C8H9NO2/c1-6(10)7-4-3-5-8(11)9(7)2/h3-5H,1-2H3 |

InChI Key |

SAIFDMFFODFBCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC(=O)N1C |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 6 Acetyl 1 Methylpyridin 2 One Systems

Electrophilic Aromatic Substitution Reactions on the Pyridinone Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. dalalinstitute.com In pyridinone systems, the reactivity towards electrophiles is influenced by the substituents on the ring. The pyridinone ring is an electron-rich heterocycle, which generally makes it susceptible to electrophilic attack. However, the presence of the acetyl group, which is an electron-withdrawing group, deactivates the ring towards electrophilic substitution.

Reactions like nitration and sulfonation typically proceed via an electrophilic aromatic substitution mechanism. masterorganicchemistry.com For instance, nitration is often carried out using a mixture of nitric acid and sulfuric acid to generate the active electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.com While specific studies on the direct electrophilic aromatic substitution of 6-acetyl-1-methylpyridin-2-one are not extensively detailed in the reviewed literature, the general principles of EAS on substituted aromatic rings apply. dalalinstitute.com The position of substitution (C3, C4, or C5) would be dictated by the combined directing effects of the N-methyl, oxo, methyl, and acetyl groups. For some pyridine (B92270) derivatives, functionalization can be directed to the meta-position to the nitrogen atom. snnu.edu.cn In related heterocyclic systems like BN-indoles, electrophilic substitution has been shown to occur with the same regioselectivity as their carbon-based analogues. nih.gov

Nucleophilic Addition and Substitution Reactions

Nucleophilic reactions are key to modifying the structure of this compound, targeting both the side-chain and the ring itself.

The carbonyl group of the acetyl moiety is a primary site for nucleophilic addition. This reactivity is characteristic of ketones and allows for the construction of more complex molecules. A prominent example is the Claisen-Schmidt condensation, which is used to synthesize chalcones. chemrevlett.com In this base-catalyzed reaction, the acetyl group of a compound like this compound acts as the ketone component, reacting with an aromatic aldehyde. nih.gov

Other potential reactions at the acetyl carbonyl center include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165).

Condensation Reactions: Besides aldehydes, the acetyl group can react with other electrophiles such as esters or other ketones under specific conditions to form larger molecules. evitachem.com For example, reactions with reagents like DMF-DMA (N,N-dimethylformamide dimethyl acetal) can lead to the formation of enaminone derivatives. researchgate.net

These transformations highlight the utility of the acetyl group as a handle for further molecular elaboration.

Direct functionalization of the pyridinone ring and its substituents via C-H activation is a powerful strategy. lboro.ac.uk Research has demonstrated that selective deprotonation of the α-methyl group (at the C6 position) of N-substituted pyridones is achievable. lboro.ac.ukresearchgate.net The choice of base is critical for regioselectivity. For N-methyl pyridones, potassium hexamethyldisilazide (KHMDS) has been identified as the preferred reagent for clean deprotonation of the 6-methyl group. lboro.ac.ukresearchgate.net

The process typically involves:

Deprotonation at low temperatures (e.g., -78 °C) using a strong base like KHMDS.

The resulting anion reacts readily with a variety of electrophiles.

This methodology allows for the introduction of diverse functional groups at the methyl position, as detailed in the table below.

| Electrophile | Reagent/Conditions | Product Type |

| Aldehydes/Ketones | KHMDS, THF, -78 °C | Hydroxyalkyl-substituted pyridinones |

| Alkylating agents | KHMDS, THF, -78 °C | Extended alkyl chain pyridinones |

| Azo compounds | KHMDS, THF, -78 °C | Azo-linked pyridinones |

Table based on findings from regioselective deprotonation studies. lboro.ac.ukresearchgate.net

This selective functionalization provides a direct route to novel pyridone derivatives that would be difficult to access through other synthetic approaches. lboro.ac.uk

Halogenated organic compounds are crucial intermediates in synthesis due to their ability to participate in numerous transformations, including nucleophilic substitution and cross-coupling reactions. acs.org The introduction of halogen atoms onto the pyridinone ring can be achieved through several methods.

One common approach is electrophilic halogenation, although the electron-withdrawing nature of the acetyl group can hinder this process. An alternative strategy involves a sequence of C-H activation followed by reaction with a halogen source. For instance, late-stage functionalization of complex pyridines has been accomplished through a C-H fluorination and subsequent nucleophilic aromatic substitution (SNAr) of the fluoride. nih.gov

Another powerful method is halodecarboxylation, where a carboxylic acid precursor is converted into an organic halide. acs.org This can provide regioisomers that are not easily accessible through direct halogenation. acs.org For this compound, this would require the synthesis of a corresponding carboxylic acid derivative first. Precursors like 2-bromo-6-methylpyridine (B113505) are also valuable starting materials for synthesizing more complex pyridyl compounds. sigmaaldrich.com

Formation of Pyridinone-Containing Hybrid Molecular Structures

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug design to create compounds with enhanced affinity and efficacy. nih.govnih.gov The pyridinone scaffold is an excellent candidate for creating such hybrid structures due to its versatile reactivity. frontiersin.orgnih.gov

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of natural and synthetic compounds known for a wide range of biological activities. chemrevlett.com They are typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aryl ketone and an aromatic aldehyde. chemrevlett.comnih.gov

In this context, this compound serves as the ketone component. The reaction involves the deprotonation of the methyl group of the acetyl moiety by a base (e.g., KOH or NaOH) to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a substituted benzaldehyde. mdpi.combrieflands.com Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones.

General Reaction Scheme for Chalcone Synthesis:

This compound + Substituted Benzaldehyde --(Base, e.g., KOH/NaOH)--> Pyridinone-Chalcone Derivative

The reaction conditions for Claisen-Schmidt condensations are generally mild, often conducted in an alcoholic solvent at room temperature or with gentle heating. brieflands.comnih.gov This reaction allows for the creation of a large library of hybrid molecules by varying the substituents on the aromatic aldehyde. nih.gov

| Reactant 1 | Reactant 2 | Base/Solvent | General Product Structure |

| Aryl Ketone (e.g., this compound) | Aromatic Aldehyde | KOH / Ethanol | Pyridinone-Chalcone |

| Acetophenone | Benzaldehyde | NaOH / Methanol | 1,3-Diphenyl-2-propen-1-one |

| 2-Acetylnaphthalene | Substituted Benzaldehyde | KOH / Methanol | Naphthyl-Chalcone |

This table illustrates the general components of the Claisen-Schmidt condensation for synthesizing various chalcones. nih.govmdpi.combrieflands.com

The synthesis of these pyridinone-chalcone hybrids represents a key strategy for developing novel compounds with potential applications in medicinal chemistry. nih.gov

Annulated and Fused Heterocyclic Systems

The unique arrangement of functional groups in this compound makes it a valuable precursor for the construction of annulated and fused heterocyclic systems. The acetyl group and the reactive sites on the pyridinone ring provide handles for cyclization reactions, leading to diverse and medicinally relevant scaffolds such as thieno[2,3-b]pyridines, indolizines, and oxazolo[3,2-a]pyridinium salts.

Thieno[2,3-b]pyridines: The synthesis of thieno[2,3-b]pyridines often involves the construction of a thiophene (B33073) ring onto a pre-existing pyridine core. mdpi.comrsc.orgarkat-usa.orgresearchgate.net While direct synthesis from this compound is not extensively documented, established methods suggest plausible routes. One common strategy is the Gewald reaction, which typically utilizes a ketone, a source of sulfur, and a cyano-activated methylene (B1212753) compound. The acetyl group of this compound can serve as the ketone component in such reactions. For instance, reaction with elemental sulfur and a malononitrile (B47326) derivative in the presence of a base could potentially lead to the formation of a 2-aminothieno[2,3-b]pyridine derivative.

Another approach involves the functionalization of the pyridine ring followed by cyclization. For example, reaction of a related 2-chloropyridine (B119429) derivative with a mercaptoacetate (B1236969) equivalent can form a thioether, which upon intramolecular cyclization, yields the thieno[2,3-b]pyridine (B153569) skeleton. researchgate.net The reactivity of the acetyl group can also be exploited to build the thiophene ring.

Indolizines: Indolizines are bicyclic aromatic compounds consisting of a fused pyridine and pyrrole (B145914) ring. semanticscholar.orgjbclinpharm.org Their synthesis can be achieved through various methods, including the Tschitschibabin reaction and 1,3-dipolar cycloadditions of pyridinium (B92312) ylides. semanticscholar.orgorganic-chemistry.orgijettjournal.org Starting from a pyridine derivative, the formation of an indolizine (B1195054) ring is a well-established transformation. For example, 2-acetyl-6-methylpyridine (B1266835) can be a precursor for indolizine synthesis. jbclinpharm.org In the case of this compound, the presence of the N-methyl group and the oxo functionality introduces different reactivity patterns. However, derivatization of the acetyl group to form a suitable pyridinium ylide precursor could enable its participation in cycloaddition reactions with activated alkynes or alkenes to furnish indolizine derivatives. ijettjournal.orgrsc.org

Oxazolo[3,2-a]pyridinium salts: These cationic bicyclic systems are typically synthesized via the acid-catalyzed cyclization of N-β-oxoethyl derivatives of pyridones. msu.ruresearchgate.netnih.gov The synthesis of oxazolo[3,2-a]pyridinium salts from N-phenacyl-2-pyridones is a known procedure. msu.runih.gov To utilize this compound for this purpose, it would first need to be N-alkylated with a suitable reagent, such as a phenacyl bromide derivative, at the nitrogen atom. However, the existing N-methyl group in this compound prevents direct N-alkylation. An alternative strategy could involve the synthesis of a related N-unsubstituted pyridinone, its phenacylation, and subsequent N-methylation if desired. The resulting N-phenacylpyridone can then undergo intramolecular cyclization in the presence of a strong acid like sulfuric acid to yield the corresponding oxazolo[3,2-a]pyridinium salt. msu.ru These salts are valuable intermediates that can undergo further transformations, such as recyclization reactions with nucleophiles to form other heterocyclic systems. msu.ruresearchgate.net

Bioisosteric Replacements and Scaffold Hopping Strategies

In medicinal chemistry, modifying a lead compound to improve its pharmacological profile is a key objective. Bioisosteric replacement and scaffold hopping are two powerful strategies employed for this purpose. openlabnotebooks.orgresearchgate.netrsc.org

Bioisosteric Replacements: This strategy involves the substitution of a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of enhancing activity, selectivity, or pharmacokinetic parameters. rsc.orgnih.govdrughunter.com For this compound, several bioisosteric replacements can be envisioned. The acetyl group, for instance, could be replaced by other acyl groups, a cyano group, or various five-membered heterocycles like oxadiazoles (B1248032) or triazoles, which can act as amide bond isosteres. nih.gov The pyridinone oxygen could potentially be replaced by sulfur to give a thiopyridinone, altering the electronic properties and hydrogen bonding capacity of the molecule.

Scaffold Hopping: This more drastic approach involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original orientation of the key interacting functional groups. openlabnotebooks.orgnih.govbiosolveit.de Starting from the this compound scaffold, a variety of other heterocyclic systems could be explored. For example, the pyridinone ring could be replaced by other six-membered rings like a pyrimidinone or a pyridazinone, or even by fused bicyclic systems. The goal of such a "hop" would be to discover new chemical entities with potentially improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. openlabnotebooks.org For instance, replacing the pyridinone with an isothiazolo[4,3-b]pyridine has been explored as a scaffold hopping strategy for kinase inhibitors. nih.gov

Oxidation and Reduction Reactions of the Pyridinone Moiety

The pyridinone ring and the acetyl substituent in this compound possess sites susceptible to both oxidation and reduction, allowing for further chemical diversification.

Oxidation: The pyridinone ring itself is relatively electron-deficient and generally resistant to electrophilic attack. However, the methyl group at the 6-position could potentially be oxidized under certain conditions. More readily, the acetyl group can undergo oxidation reactions. For example, the Baeyer-Villiger oxidation, using a peroxyacid, could convert the acetyl group into an acetate (B1210297) ester. ucr.edu This transformation would significantly alter the electronic and steric properties of the substituent.

Reduction: The carbonyl group of the acetyl moiety is readily reducible to a secondary alcohol using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would introduce a hydroxyl group, providing a new site for functionalization and altering the molecule's polarity and hydrogen bonding capabilities.

The pyridinone ring can also undergo reduction. Catalytic hydrogenation, for instance, can reduce the double bonds in the pyridine ring, leading to piperidine (B6355638) derivatives. mdpi.com The specific conditions of the hydrogenation (catalyst, pressure, temperature) would determine the extent of reduction. The reduction of the pyridinone carbonyl is also possible, though it may require harsher conditions.

Below is a table summarizing the potential oxidation and reduction products of this compound.

| Reaction Type | Reagent Example | Functional Group | Potential Product |

| Oxidation | m-CPBA (meta-Chloroperoxybenzoic acid) | Acetyl group | 1-(1-methyl-6-oxo-1,6-dihydropyridin-2-yl)ethyl acetate |

| Reduction | NaBH₄ (Sodium borohydride) | Acetyl group | 1-(6-hydroxy-1-methyl-1,6-dihydropyridin-2-yl)ethanol |

| Reduction | H₂/Pd (Hydrogen gas with Palladium catalyst) | Pyridinone ring | 6-Acetyl-1-methylpiperidin-2-one |

Advanced Spectroscopic and Structural Elucidation of 6 Acetyl 1 Methylpyridin 2 One

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic TransitionsInformation regarding the electronic transitions of 6-Acetyl-1-methylpyridin-2-one, as would be determined by UV-Vis spectroscopy, is not present in the available scientific record.

Further research, including the synthesis and subsequent spectroscopic analysis of this compound, would be required to generate the data necessary to fulfill the requested detailed structural elucidation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound (C8H9NO2), the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight.

Key expected fragmentation pathways include:

Loss of a methyl radical (-•CH3): This would result in a fragment ion at [M-15]+.

Loss of a ketene (B1206846) molecule (CH2=C=O): Cleavage of the acetyl group could lead to a fragment at [M-42]+.

Loss of the entire acetyl group (-•COCH3): This would generate a significant fragment ion at [M-43]+.

Ring fragmentation: The pyridinone ring itself can undergo various cleavage patterns, leading to smaller fragment ions that are characteristic of the substituted pyridine (B92270) core.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment | Predicted m/z | Description |

| [C8H9NO2]+• | 151 | Molecular Ion (M+) |

| [C7H6NO2]+ | 136 | Loss of a methyl radical (-•CH3) |

| [C6H7NO]+• | 109 | Loss of a ketene molecule (-CH2=C=O) |

| [C6H6NO]+ | 108 | Loss of the acetyl group (-•COCH3) |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute stereochemistry and conformation of a molecule.

A search of the available scientific literature did not yield a specific crystal structure for this compound. However, to illustrate the type of data obtained from such an analysis, the crystallographic data for a related compound, 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone, is presented. researchgate.net This data provides an example of the detailed structural information that can be obtained for molecules containing an acetyl-pyridine moiety.

Table 2: Example Crystallographic Data for a Related Compound (1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone) researchgate.net

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 3.9338(2) |

| b (Å) | 13.8005(8) |

| c (Å) | 10.8728(6) |

| β (°) | 94.437(4) |

| Volume (ų) | 588.50(6) |

| Z | 2 |

| Density (calculated) (Mg/m³) | 1.356 |

| R-factor | 0.042 |

Data presented for illustrative purposes for a related compound.

This type of data would allow for a detailed understanding of the solid-state conformation of this compound, including the planarity of the pyridinone ring and the orientation of the acetyl and methyl substituents.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to confirm the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. For this compound, the molecular formula is C8H9NO2.

While experimental elemental analysis data for this specific compound was not found in the reviewed literature, the theoretical elemental composition can be calculated from the molecular formula. These calculated values serve as a benchmark for experimental verification.

Table 3: Calculated Elemental Composition of this compound (C8H9NO2)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 8 | 96.08 | 63.56% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 6.00% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 9.27% |

| Oxygen | O | 16.00 | 2 | 32.00 | 21.17% |

| Total | 151.16 | 100.00% |

Experimental determination of the elemental composition would involve combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO2, H2O, and N2) are collected and weighed to determine the percentages of C, H, and N. The percentage of oxygen is typically determined by difference. A close correlation between the experimental and calculated percentages would confirm the empirical and, in conjunction with mass spectrometry data, the molecular formula of the compound.

Computational and Theoretical Investigations into 6 Acetyl 1 Methylpyridin 2 One

Quantum Chemical Calculations (Density Functional Theory - DFT, Møller–Plesset Perturbation Theory - MP2)

No published studies were found that have performed DFT or MP2 calculations on 6-acetyl-1-methylpyridin-2-one.

Molecular Geometry Optimization and Conformational Analysis

Specific optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and conformational analysis for this compound are not available in the scientific literature.

Vibrational Frequency Calculations and Assignment

There are no published vibrational frequency calculations or spectral assignments for this compound.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbital Contributions

Data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gaps, and the contributions of atomic orbitals for this compound have not been reported.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

NBO analysis, which investigates charge transfer and hyper-conjugative interactions, has not been documented for this specific compound.

Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) maps to identify the electrophilic and nucleophilic sites of this compound are not available.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

A search for molecular dynamics (MD) simulation studies to understand the dynamic behavior of this compound yielded no results.

Theoretical Spectroscopic Predictions (NMR, UV-Vis, IR)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of organic molecules. mdpi.comresearchgate.net These predictions are invaluable for confirming molecular structure, assigning experimental signals, and understanding the electronic and vibrational characteristics of the compound. schrodinger.comresearchgate.net Methods like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)) are commonly employed for optimizing the molecular geometry and calculating spectral data. researchgate.netresearchgate.netacademie-sciences.fr

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. mdpi.com The process involves calculating the magnetic shielding tensors for the optimized molecular geometry. These theoretical shifts are often correlated with experimental data to confirm assignments. mdpi.com For this compound, predictions would focus on the distinct signals for the N-methyl group, the acetyl group protons, and the protons and carbons of the pyridinone ring.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Calculated using a representative DFT method (e.g., B3LYP/6-311+G(d,p)) in a common solvent like CDCl₃.

| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 (C=O) | - | ~162 |

| C3 | ~6.5 | ~118 |

| C4 | ~7.6 | ~140 |

| C5 | ~6.3 | ~108 |

| C6 | - | ~150 |

| C7 (Acetyl C=O) | - | ~197 |

| C8 (Acetyl CH₃) | ~2.6 | ~28 |

| C9 (N-CH₃) | ~3.5 | ~38 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for simulating electronic absorption spectra. researchgate.netacademie-sciences.fr This analysis predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of absorption bands. These transitions typically correspond to π → π* and n → π* electronic transitions within the molecule's chromophore, which for this compound includes the conjugated pyridinone ring and the acetyl group.

Table 2: Hypothetical Predicted UV-Vis Absorption Data for this compound Calculated using TD-DFT in a solvent like ethanol.

| Predicted λmax (nm) | Major Electronic Transition |

| ~310 | n → π |

| ~245 | π → π |

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule from its optimized geometry. researchgate.net These frequencies correspond to specific bond stretching, bending, and other vibrational modes. libretexts.org For this compound, key predicted peaks would include the stretching frequencies for the ring carbonyl (C=O), the acetyl carbonyl (C=O), C-N bonds, and C-H bonds. Saturated ketones typically show a C=O stretch around 1715 cm⁻¹, while conjugation can lower this frequency. libretexts.org

Table 3: Hypothetical Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Medium-Weak |

| Acetyl C=O Stretch | ~1705 | Strong |

| Pyridinone C=O Stretch | ~1660 | Strong |

| C=C and C=N Ring Stretches | 1600-1450 | Medium-Strong |

| C-N Stretch | 1350-1250 | Medium |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov The fundamental principle is that the structural properties of a molecule, encoded as numerical values called "descriptors," determine its activity. analchemres.org

A QSAR study for this compound would involve a dataset of structurally similar pyridinone derivatives with experimentally measured data for a specific biological endpoint (e.g., enzyme inhibition, anticancer activity). researchgate.net The process involves several key steps:

Data Set Preparation: A series of related compounds and their associated activity data are collected and divided into a training set (to build the model) and a test set (to validate its predictive power). researchgate.netnih.gov

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated using specialized software. These descriptors quantify various aspects of the molecular structure. researchgate.net

Model Development: Statistical methods are used to create a regression model that correlates the descriptors with the biological activity. Common techniques include Multiple Linear Regression (MLR), Genetic Algorithms (GA) for descriptor selection, and more complex methods like Artificial Neural Networks (ANN). researchgate.net

Model Validation: The model's robustness and predictive ability are rigorously assessed using statistical metrics such as the correlation coefficient (R²), leave-one-out cross-validation (Q² or LOOCV), and external validation with the test set. researchgate.netnih.gov

The resulting QSAR model can be used to predict the activity of new, untested compounds, including this compound, and to provide insights into the structural features that are crucial for the desired biological effect. mdpi.com For instance, a model might reveal that higher activity is associated with specific electrostatic or steric properties, guiding the design of more potent analogues. analchemres.org

Table 4: Examples of Molecular Descriptors Used in QSAR Modeling

| Descriptor Class | Examples | Information Encoded |

| Constitutional | Molecular Weight, Number of N and O atoms | Basic composition and size of the molecule. |

| Topological | Wiener Index, Kier & Hall Shape Indices | Atomic connectivity and molecular branching. |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Electronic properties, reactivity, and charge distribution. researchgate.net |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity | Hydrophobicity and polarizability. mdpi.com |

Mechanistic Studies Pertaining to 6 Acetyl 1 Methylpyridin 2 One Synthesis and Reactions

Elucidation of Reaction Pathways for Pyridinone Ring Formation

The formation of the 2-pyridinone ring, the core structure of 6-acetyl-1-methylpyridin-2-one, can be achieved through several synthetic strategies, each with its own distinct mechanistic pathway. While a specific mechanistic study for this compound is not extensively documented in publicly available literature, the fundamental principles of pyridinone synthesis can be elucidated from established methods for analogous compounds.

One of the classical methods for pyridinone synthesis is the Guareschi-Thorpe condensation . This reaction typically involves the condensation of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia (B1221849) or a primary amine. nih.govdrugfuture.com For the synthesis of a 6-acetyl substituted pyridinone, a plausible precursor would be an appropriately substituted 1,3,5-tricarbonyl compound. The proposed mechanism for a related advanced Guareschi–Thorpe reaction initiates with the aminolysis of a cyanoacetic ester to a cyanoacetamide, which then undergoes an aldol-type condensation with a β-ketoester to form a 1,5-dicarbonyl intermediate. This intermediate subsequently cyclizes to yield the pyridinone ring. nih.gov

Another relevant pathway is the Hantzsch pyridine (B92270) synthesis , which is a multi-component reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate (B1210297). wikipedia.orgorganic-chemistry.org The initial product is a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. wikipedia.org A plausible mechanism involves the formation of two key intermediates: a Knoevenagel condensation product and an ester enamine. These intermediates then condense to form the dihydropyridine ring. organic-chemistry.org While this method traditionally yields pyridines, modifications can lead to pyridone structures. A proposed mechanism for a Hantzsch-type condensation leading to an unusual pyran formation instead of a dihydropyridine highlights the complexity and potential for alternative pathways depending on the substrates. The mechanism involves an initial nucleophilic attack of methyl-3-aminocrotonate on the aldehyde, followed by dehydration to an imino-Knoevenagel intermediate which then undergoes an intramolecular Michael addition. nih.gov

Modern synthetic approaches often employ metal-catalyzed reactions . For instance, a highly selective copper-catalyzed synthesis of 3,5-diarylpyridines and 2-(1H)-pyridones has been developed. The proposed mechanism involves a cascade Chichibabin-type cyclization, C(sp³)–C(sp³) cleavage, and aerobic oxidation. nih.gov The reaction of α-diazo oxime ethers can be selectively controlled by a catalyst to produce either pyridines or pyrroles. Rh(II) catalysis can divert the reaction toward a 6π-electrocyclization via a 1,6-hydride shift or prototropic isomerization, leading to the exclusive formation of pyridines. rsc.orgntu.edu.sg

Furthermore, one-pot syntheses from acyclic precursors are common. A one-pot synthesis of 2-(1H)-pyridinone from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine using L-proline as a catalyst has been reported. nih.gov Another method involves a tandem one-pot conversion of nitriles with ethyl bromoacetate (B1195939) via a Blaise reaction intermediate. The proposed mechanism involves the formation of a vinyl zinc bromide through a Michael addition, which then undergoes rearrangement and intramolecular ring-closing to yield the 2-pyridinone structure. nih.gov

Investigations of Acyl Transfer Mechanisms (e.g., Nucleophilic Acyl Substitution)

The acetyl group at the C6 position of this compound is a key functional handle that can participate in various reactions, most notably those involving acyl transfer through nucleophilic acyl substitution. This type of reaction is fundamental in organic chemistry and involves the substitution of a leaving group on an acyl compound with a nucleophile. masterorganicchemistry.comlibretexts.org The mechanism of nucleophilic acyl substitution can proceed under both acidic and basic conditions.

Under basic conditions , the reaction is typically initiated by the attack of a nucleophile on the carbonyl carbon of the acetyl group. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the leaving group and reforming the carbonyl double bond. masterorganicchemistry.comyoutube.com

The reactivity of the acyl group can be enhanced by the use of catalysts. For instance, 4-dimethylaminopyridine (B28879) (DMAP) is a well-known catalyst for acylation reactions. The mechanism involves the initial attack of DMAP on the acylating agent (e.g., an anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack than the original acylating agent. The nucleophile then attacks the N-acylpyridinium species, leading to the acylated product and regeneration of the DMAP catalyst.

Acyl transfer reactions are equilibrium processes, and the position of the equilibrium is determined by the relative basicity of the nucleophile and the leaving group. The reaction will generally favor the formation of the weaker base. masterorganicchemistry.com

Mechanistic Insights into Derivatization Reactions (e.g., Bromination, Cyclization)

The this compound molecule can undergo various derivatization reactions, allowing for the synthesis of a wide range of functionalized compounds. Understanding the mechanisms of these reactions is essential for controlling the regioselectivity and stereoselectivity of the products.

Bromination , a common electrophilic aromatic substitution reaction, is expected to occur on the pyridinone ring. The electronic properties of the pyridinone ring, with its electron-donating nitrogen and electron-withdrawing carbonyl group, influence the position of substitution. While direct studies on this compound are scarce, the mechanism of bromination of the related 2-pyrimidinone has been investigated. In aqueous acidic solution, the bromination at the 5-position involves the rapid formation of an addition intermediate, which then undergoes a slow, acid-catalyzed elimination to yield the substitution product. researchgate.net For 2-pyridones, the C3 and C5 positions are generally more susceptible to electrophilic attack due to the electron-donating effect of the ring nitrogen. rsc.org However, the acetyl group at the C6 position is an electron-withdrawing group and would direct incoming electrophiles to the meta-position (C3 and C5). The interplay of these directing effects would determine the final regioselectivity of the bromination.

Cyclization reactions can involve either the pyridinone ring itself or the acetyl substituent. The acetyl group can act as an electrophilic site for intramolecular nucleophilic attack, leading to the formation of new heterocyclic rings. For example, an intramolecular cyclization can occur through the nucleophilic attack of a hydroxyl group on a side chain onto the carbonyl carbon of the acetyl group, resulting in ring closure. mdpi.com Radical-mediated cyclizations are also possible. For instance, a proposed mechanism for a carbene-catalyzed nitrogen to carbon aryl migration involves an intramolecular radical spiro cyclization, activating a phenyl ring to a highly active radical intermediate. acs.org The pyridinone ring can also participate in cycloaddition reactions. For instance, pyridinium (B92312) 1,4-zwitterions can undergo formal (4+2) cyclization reactions. nih.gov

The site-selectivity of C-H functionalization on the 2-pyridone ring can be controlled by various factors, including the choice of catalyst and the reaction mechanism (radical vs. organometallic). For example, C6-selective alkenylation has been achieved using a Ni/Al cooperative catalyst. rsc.org

Role of Catalysts and Reaction Conditions in Yield and Selectivity

The yield and selectivity of the synthesis of this compound and its subsequent reactions are highly dependent on the choice of catalysts and reaction conditions. Catalysts can influence the reaction pathway, lower the activation energy, and control the stereochemistry of the products.

In the formation of the pyridinone ring, various catalysts have been shown to be effective. As mentioned earlier, L-proline can catalyze the one-pot synthesis of 2-(1H)-pyridinones. nih.gov Transition metal catalysts, such as those based on rhodium and copper, play a crucial role in modern synthetic methods. For example, Rh(II) catalysts can selectively promote the formation of pyridines from α-diazo oxime ethers by favoring a 6π-electrocyclization pathway. rsc.orgntu.edu.sg The choice of catalyst can dramatically alter the product distribution, as demonstrated in a study where different metal catalysts led to varying yields of pyridines and pyrroles from the same starting materials. ntu.edu.sg

The following table illustrates the effect of different rhodium catalysts on the yield of a pyridine synthesis from an α-diazo oxime ether.

| Entry | Catalyst | Yield of Pyridine (%) | Yield of Pyrrole (B145914) (%) |

| 4 | Rh₂(pfb)₄ | 45 | - |

| 5 | Rh₂(Piv)₄ | 57 | - |

| 6 | Rh₂(esp)₂ | 61 | - |

| 7 | Rh₂(OAc)₄ | 73 | - |

| Data sourced from a study on catalyst-controlled selective synthesis of pyridines and pyrroles. ntu.edu.sg |

Reaction conditions such as solvent, temperature, and the presence of co-solvents can also have a profound impact on the outcome of a reaction. For instance, in the iron-catalyzed 1,6-addition of Grignard reagents to 2-pyridones, the addition of an aprotic dipolar cosolvent after the initial addition step can lead to ring-opening of the heterocyclic ring.

The following table shows the effect of catalyst composition on the yield of methylpyridines in a gas-phase synthesis, which can provide insights into the catalytic synthesis of substituted pyridines in general.

| Catalyst Composition (wt%) | Yield of 2-Methylpyridine (%) | Yield of 4-Methylpyridine (%) | Total Yield (%) |

| CdO (3.0) - Kaolin (97.0) | - | - | 18.5 |

| CdO (13.0) - Kaolin (87.0) | 41.2 | 22.4 | 63.6 |

| CdO (13.0) - Cr₂O₃ (5.0) - Kaolin (82.0) | 45.4 | 24.8 | 70.2 |

| Data adapted from a study on the catalytic synthesis of methylpyridines. |

Kinetic Studies of Pyridinone-Forming Reactions

For instance, a study on the reaction of OH radicals with pyridine and its methyl- and ethyl-substituted derivatives has provided bimolecular rate constants for these reactions. These studies, conducted using the turbulent flow technique with high-pressure chemical ionization mass spectrometry, offer insights into the reactivity of the pyridine ring towards radical attack. oberlin.edu

| Compound | k (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) |

| Pyridine | 0.027 ± 0.008 |

| 2-Methylpyridine | 0.49 ± 0.15 |

| 3-Methylpyridine | 0.16 ± 0.05 |

| 4-Methylpyridine | 0.045 ± 0.014 |

| 2-Ethylpyridine | 1.10 ± 0.33 |

| 3-Ethylpyridine | 0.65 ± 0.20 |

| 4-Ethylpyridine | 0.22 ± 0.07 |

| Data from a kinetic study of OH radical reactions with pyridine derivatives. oberlin.edu |

These data indicate that the position and nature of the substituent on the pyridine ring significantly affect its reactivity.

Exploration of Biological Activities in Non Clinical Contexts

Enzyme Inhibition Studies (In Vitro and In Silico)

Research into the direct effects of "6-Acetyl-1-methylpyridin-2-one" on cholinesterase enzymes, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), is an emerging area. While specific studies on this compound are limited, the broader class of pyridine (B92270) derivatives has been investigated for their potential as cholinesterase inhibitors. nih.govnih.gov AChE and BuChE are critical enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govcam.ac.uk Inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, a strategy employed in the management of conditions such as Alzheimer's disease. nih.govnih.gov

Some novel pyrazinamide (B1679903) condensed 1,2,3,4-tetrahydropyrimidines have exhibited a range of weak to high inhibitory activity against both AChE and BuChE. nih.gov Additionally, certain piperidinone derivatives have also shown inhibitory activity against these enzymes. acgpubs.org The exploration of pyridazine-based compounds has also yielded dual inhibitors of both AChE and BuChE. nih.gov Although these findings relate to broader classes of compounds, they suggest that the pyridin-2-one scaffold present in "this compound" may warrant further investigation for potential cholinesterase inhibitory properties.

The inhibitory activity of compounds related to "this compound" against human carbonic anhydrase (hCA) isozymes, particularly the cancer-related isoforms hCA IX and hCA XII, has been a significant area of research. cam.ac.uknih.govtandfonline.com Carbonic anhydrases are metalloenzymes that play a crucial role in various physiological processes, and their inhibition has therapeutic applications. mdpi.com

A study on a series of 3-(6-methylpyridin-2-yl)coumarin derivatives, which are structurally related to "this compound", demonstrated potent and selective inhibition of hCA IX and XII. cam.ac.uknih.govtandfonline.com Notably, an acetyl derivative within this series, designated as MPC 3, exhibited the most potent inhibitory action against hCA IX among the tested compounds, with a sub-micromolar inhibition constant (Ki). tandfonline.comnih.gov This highlights the potential significance of the acetyl group in the interaction with the enzyme's active site. The prepared coumarins showed inhibition constants ranging from sub- to low-micromolar against hCA IX and XII, while showing no significant inhibition of the ubiquitous cytosolic isozymes hCA I and II up to 100 µM. tandfonline.comnih.gov

Table 1: Inhibitory Activity of a Structurally Related Acetyl Derivative (MPC 3) against Carbonic Anhydrase Isozymes

| Isozyme | Inhibition Constant (Ki) in µM |

|---|---|

| hCA IX | 0.95 |

| hCA XII | Not explicitly stated for MPC 3, but related compounds showed potent inhibition |

Data sourced from a study on 3-(6-methylpyridin-2-yl)coumarin derivatives. tandfonline.com

These findings suggest that "this compound" could be a promising candidate for further investigation as a selective inhibitor of tumor-associated carbonic anhydrase isozymes.

The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain. nih.govsemanticscholar.org Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govresearchgate.net

DNA gyrase is an essential bacterial enzyme that plays a crucial role in DNA replication, repair, and transcription, making it an attractive target for the development of antibacterial agents. nih.gov This enzyme is a type II topoisomerase that introduces negative supercoils into DNA. mdpi.com

Although there are no specific studies detailing the interaction of "this compound" with DNA gyrase, the broader class of 2-pyridone derivatives has been explored as potential inhibitors of this enzyme. This suggests that the pyridone scaffold could serve as a starting point for designing novel DNA gyrase inhibitors. Assays to measure the supercoiling, decatenation, and cleavage activities of DNA gyrase are well-established and could be employed to investigate the potential of "this compound" in this regard. nih.gov

Antimicrobial Activity Investigations (In Vitro)

The antimicrobial properties of pyridine derivatives have been a subject of considerable research. nih.gov In vitro screening of "this compound" and related compounds against clinically relevant pathogens such as Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) is crucial to determine their potential as antibacterial agents.

Studies on related compounds have shown varied results. For instance, a series of 2-acetylpyridine (B122185) thiosemicarbazones demonstrated inhibitory activity against S. aureus with minimal inhibitory concentrations (MICs) in the range of 0.125 to 0.5 micrograms/ml for 18% of the tested compounds. nih.gov However, these same compounds showed poor activity against Gram-negative bacilli, including E. coli. nih.gov Conversely, a study on pyridin-2-yl-carbamodithioates found that most of the tested compounds did not show activity against S. aureus, while some exhibited significant activity against E. coli with MIC values as low as 15.62 µg/ml. fabad.org.tr These findings suggest that modifications to the pyridine scaffold can significantly influence the antibacterial spectrum. Direct in vitro testing of "this compound" is necessary to ascertain its specific activity against these and other pathogens.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| 3-(6-methylpyridin-2-yl)coumarin |

| 2-acetylpyridine thiosemicarbazones |

| pyridin-2-yl-carbamodithioates |

| 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines |

| pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines |

| piperidinone derivatives |

Antifungal Activity Assessment

While direct studies on the antifungal properties of this compound are not extensively documented in the reviewed literature, research into structurally similar compounds, such as α-pyrones, provides insight into the potential of this chemical class. The compound 6-pentyl-α-pyrone (6-PP), a volatile organic compound produced by Trichoderma fungi, has demonstrated notable antifungal properties. frontiersin.org The α-pyrone moiety is associated with diverse biological functions, including antifungal, antibiotic, and phytotoxic effects. frontiersin.org Furthermore, broader studies on substituted pyridine derivatives have indicated that this class of compounds can exhibit significant antimicrobial activities. nih.gov This suggests that the pyridinone core structure is a viable scaffold for the development of antifungal agents, although specific efficacy data for this compound remains to be established.

Antiviral Activity Studies (In Vitro)

The pyridinone core is a well-established pharmacophore in the development of antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors.

Inhibition of HIV-1 Reverse Transcriptase

Although specific inhibitory data for this compound against HIV-1 reverse transcriptase (RT) is not available, numerous pyridinone derivatives have been identified as potent and specific non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds act directly on the RT enzyme through a noncompetitive mechanism with respect to deoxynucleoside triphosphates. asm.org

Prominent examples from this class include L-696,229 (3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-methyl-pyridin-2(1H)one) and L-697,639 (3-[[ (4,7-Dimethyl-1,3-benzoxazol-2-yl) methyl]amino ]-5-ethyl-6-methylpyridin-2(1H)-one). These compounds have demonstrated significant potency, with IC₅₀ values against HIV-1 RT in the nanomolar range, varying with the template-primer used in the assay. nih.govnih.gov For instance, IC₅₀ values for certain pyridinone inhibitors have been reported to range from 20 to 200 nM. nih.gov The binding of these inhibitors is often slow and reversible, and they preferentially bind to the enzyme-template-primer complex. nih.gov

Anti-HBV Activity

Direct anti-Hepatitis B Virus (HBV) activity for this compound has not been reported. However, a closely related class of compounds, the N-hydroxypyridinediones (HPDs), have been extensively studied as inhibitors of the HBV ribonuclease H (RNase H) enzyme. mdpi.comresearchgate.net The RNase H enzyme is essential for viral replication, and its inhibition leads to the termination of the viral replication cycle. mdpi.comnih.gov

HPDs feature a characteristic oxygen trident structure that coordinates with the two essential Mg²⁺ ions in the RNase H active site. mdpi.comasm.org This mechanism has proven effective, with novel HPD oximes and imines exhibiting potent anti-HBV activity in cell-based assays. mdpi.com Numerous HPD derivatives have shown efficacy with 50% effective concentration (EC₅₀) values in the low micromolar to nanomolar range and high selectivity indexes, indicating low cytotoxicity. mdpi.comnih.govasm.orgasm.org For example, certain HPDs have demonstrated EC₅₀ values as low as 61 nM with a selectivity index over 1,000. asm.orgasm.org These findings underscore the potential of the pyridinone scaffold in developing novel anti-HBV therapeutics targeting the RNase H enzyme. mdpi.com

Herpes Simplex Virus Type 1 (HSV-1) Inhibition

There is limited information regarding the specific activity of this compound against Herpes Simplex Virus Type 1 (HSV-1). However, the broader class of nitrogen-containing heterocycles, including pyridine derivatives, has been explored for anti-HSV-1 activity. frontiersin.org For instance, research on pyrazolo[3,4-b]pyridine derivatives has shown they can inhibit the HSV-1 replicative cycle. nih.govnih.govresearchgate.net These related compounds were found to interfere with viral adsorption and replication, demonstrating EC₅₀ values in the range of 0.70 to 1.00 µM with high selectivity indices. nih.govresearchgate.net While these results point to the potential of pyridine-based structures as anti-HSV-1 agents, specific data for this compound is needed to confirm its activity.

Anticancer Activity in Cell-Based Assays (In Vitro)

The pyridinone scaffold is a privileged structure in the design of anticancer agents, with various derivatives showing cytotoxic activity against a range of human cancer cell lines. nih.gov

Cytotoxicity Evaluation on Human Cancer Cell Lines (e.g., GTL-16, MCF-7, HeLa, HepG2)

While specific cytotoxicity data for this compound is not widely available, numerous studies have evaluated the in vitro anticancer activity of various pyridinone derivatives against several human cancer cell lines.

GTL-16 (Gastric Carcinoma): A series of pyridinone-pyrrolopyridine-based compounds designed as Met kinase inhibitors were assessed for their antiproliferative activity against the GTL-16 cell line. Two derivatives, in particular, showed marked potency with IC₅₀ values of 0.06 and 0.07 μM. nih.gov

MCF-7 (Breast Adenocarcinoma): Multiple classes of pyridinone-related compounds have demonstrated cytotoxicity against MCF-7 cells. Pyrano[3,2-c]pyridine derivatives inhibited MCF-7 cell proliferation in a dose-dependent manner, with one of the more potent compounds exhibiting an IC₅₀ value of 60 ±4.0 μM after 24 hours of exposure. nih.govptbioch.edu.pl Other novel pyridine-based compounds have shown even greater potency against MCF-7 cells, with reported IC₅₀ values as low as 0.34 μM and 0.5 μM. nih.govacs.org

HeLa (Cervical Carcinoma): Hydroxypyridinone derivatives and pyridinone–quinazoline derivatives have been evaluated for their cytotoxic effects against the HeLa cell line. nih.govresearchgate.net The cytotoxicity of hydroxypyridinones was found to be closely related to the lipophilicity of the compounds. researchgate.net The pyridinone–quinazoline derivatives displayed significant inhibition of cancer cell growth, with IC₅₀ values ranging from 9 to 15 μM. nih.gov

HepG2 (Hepatocellular Carcinoma): Pyridine and pyrazolyl pyridine conjugates have been synthesized and evaluated as PIM-1 kinase inhibitors, showing potent cytotoxicity against HepG2 cells. One particularly active compound had an IC₅₀ value of 0.18 μM. nih.gov Additionally, thieno[3,2-b]pyridine (B153574) derivatives have been investigated as anti-HCC agents, with the most potent compound showing a 50% growth inhibition (GI₅₀) value of 1.2 μM against HepG2 cells. nih.gov

The table below summarizes the cytotoxic activities of various pyridinone analogs.

| Compound Class | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| Pyridinone-pyrrolopyridine derivative | GTL-16 | 0.06 µM | nih.gov |

| Pyridinone-pyrrolopyridine derivative | GTL-16 | 0.07 µM | nih.gov |

| Pyrazolyl pyridine conjugate (Compound 9) | MCF-7 | 0.34 µM | nih.gov |

| Pyridine-based amide (Compound 12) | MCF-7 | 0.5 µM | acs.org |

| Pyrano[3,2-c]pyridine derivative (4-CP.P) | MCF-7 | 60 µM | nih.govptbioch.edu.pl |

| Pyridinone–quinazoline derivative | HeLa | 9 - 15 µM | nih.gov |

| Pyrazolyl pyridine conjugate (Compound 9) | HepG2 | 0.18 µM | nih.gov |

| Thieno[3,2-b]pyridine derivative (Compound 2f) | HepG2 | 1.2 µM | nih.gov |

Receptor Modulation Studies (In Vitro and In Silico)

N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity and memory formation. nih.gov Hypofunction of NMDARs has been implicated in various neurological and psychiatric disorders. nih.gov Positive allosteric modulators (PAMs) are compounds that bind to an allosteric site on the receptor to enhance the effect of the endogenous agonist (glutamate) without directly activating the receptor themselves. nih.gov NMDAR PAMs represent a potential therapeutic strategy for conditions associated with NMDAR hypofunction. nih.gov

There are different types of NMDAR PAM effects. Type I PAMs enhance the maximum activity of the receptor without changing the agonist's EC50, while Type II PAMs shift the agonist EC50 to lower values. researchgate.net

While direct studies on this compound as an NMDAR PAM are not available in the reviewed literature, the exploration of small molecules for NMDAR modulation is an active area of research. The structural features of this compound, including its aromatic ring and carbonyl groups, could potentially allow for interactions with allosteric binding sites on the NMDAR complex. Further in silico and in vitro studies would be necessary to determine if this compound exhibits any NMDAR modulatory activity.

Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are another class of ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the brain. mdpi.com The trafficking and function of AMPA receptors are critical for synaptic plasticity. reactome.org Ligands that bind to AMPA receptors can act as agonists, antagonists, or allosteric modulators. mdpi.com

The binding of ligands to AMPA receptors is studied to understand their potential to modulate synaptic transmission. These receptors are tetrameric proteins composed of four subunits (GluA1-4). mdpi.com The specific subunit composition of the receptor influences its pharmacological properties. nih.gov

Currently, there is no specific research available from the provided search results that investigates the binding of this compound to AMPA receptors. The potential for such an interaction would need to be evaluated through dedicated binding assays and molecular modeling studies.

Interactions with Other Biological Macromolecules (e.g., DNA binding/cleavage)

The interaction of small molecules with DNA is a fundamental aspect of their biological activity, particularly for potential anticancer agents. These interactions can occur through non-covalent binding (intercalation or groove binding) or covalent binding, which can lead to DNA damage and subsequent cell death. nih.govmdpi.com DNA cleavage refers to the ability of a compound to break the phosphodiester backbone of DNA, which can be a mechanism of cytotoxicity. researchgate.net

While there is no direct evidence from the search results for DNA binding or cleavage activity of this compound, the planar aromatic structure of the pyridone ring is a common feature in molecules known to intercalate into the DNA double helix. Furthermore, the acetyl group could potentially be involved in hydrogen bonding interactions within the DNA grooves.

Studies on other small molecules have demonstrated various mechanisms of DNA interaction. For instance, some platinum complexes inhibit topoisomerase I activity by forming DNA adducts. nih.gov The presence of these adducts can be enhanced by other molecules, leading to increased DNA cleavage. nih.gov The ability of a compound to induce DNA cleavage can be assessed using techniques such as gel electrophoresis with plasmid DNA. researchgate.net

To ascertain whether this compound interacts with DNA, experimental studies such as UV-visible spectroscopy, fluorescence spectroscopy, circular dichroism, and DNA cleavage assays would be required.

Phytotoxic Activity Research (non-human plant models)

Phytotoxicity refers to the toxic effect of a compound on plant growth. Research into the phytotoxic activity of chemical compounds can lead to the development of new herbicides. Pyridin-2(1H)-ones are a class of compounds known to possess a range of biological activities, including phytotoxic properties. nih.gov

A study on pyridone derivatives synthesized from 4-hydroxy-6-methylpyridin-2(1H)-one, a compound structurally related to this compound, demonstrated their phytotoxic effects on various plant species. nih.govnih.gov These derivatives were evaluated for their impact on the development of the dicotyledonous species Ipomoea grandifolia and Cucumis sativus, and the monocotyledonous species Sorghum bicolor. nih.govnih.gov

The study found that at a concentration of 6.7 × 10⁻⁸ mol a.i./g of substrate, the compounds exhibited selective phytotoxicity, being more active against the dicotyledonous species. nih.govnih.gov The following table summarizes the phytotoxic activity of some of the tested derivatives.

| Compound | Plant Species | Effect on Aerial Part Development (% inhibition) | Effect on Root Development (% inhibition) |

| 4a | Ipomoea grandifolia | 64.4 | < 50 |

| 4c | Ipomoea grandifolia | 68.4 | 72.8 |

| 4g' | Ipomoea grandifolia | 56.8 | 58.2 |

| 4h' | Ipomoea grandifolia | Not specified | 55.3 |

These findings suggest that the pyridone scaffold is a promising lead structure for the development of new phytotoxic agents. nih.govnih.gov The observed selectivity towards dicotyledonous species is a particularly valuable characteristic for potential herbicide development. nih.govnih.gov Although this compound was not directly tested in this study, the results for its close structural analogs strongly suggest that it may also possess phytotoxic properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlation Between Structural Modifications and Observed Biological Activities

The biological activities of pyridin-2-one derivatives are significantly influenced by the nature and position of substituents on the pyridinone ring. For instance, studies on various analogs have demonstrated that modifications to substituents can modulate their anticancer and enzyme inhibitory activities. However, specific studies detailing the systematic modification of the acetyl and methyl groups on 6-Acetyl-1-methylpyridin-2-one and the resulting impact on its biological activity are not readily found.

Based on general principles of medicinal chemistry, hypothetical modifications to this compound could be proposed to explore its biological potential. For example, altering the acetyl group to other acyl moieties or converting the ketone to an alcohol or an amine could probe the importance of this group for target interaction. Similarly, varying the N1-methyl group to other alkyl or aryl substituents would explore the steric and electronic requirements in that region of the molecule. Without experimental data, these remain speculative avenues for future research.

Influence of Substituent Position and Nature on Compound Potency and Selectivity

The potency and selectivity of bioactive compounds are critically dependent on the spatial arrangement and electronic properties of their substituents. For the pyridin-2-one scaffold, the introduction of different functional groups at various positions has been shown to fine-tune the pharmacological profile.

In the case of this compound, the relative positions of the acetyl and methyl groups are fixed. The acetyl group at the 6-position, with its carbonyl oxygen, can act as a hydrogen bond acceptor, potentially engaging with biological targets. The methyl group at the 1-position influences the compound's lipophilicity and may be involved in hydrophobic interactions within a binding pocket. The interplay between these two groups, and their positions relative to the pyridinone ring nitrogen and carbonyl, would be crucial for determining potency and selectivity. However, a lack of comparative biological data for isomers or analogs of this compound prevents a detailed analysis of these influences.

Computational Approaches to Ligand-Target Interaction Prediction (Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. While numerous docking studies have been performed on various pyridin-2-one derivatives against a range of biological targets, specific molecular docking studies for this compound are not prominently reported in the literature.

A hypothetical docking study would involve identifying a potential biological target for this compound. Based on the activities of other pyridin-2-ones, this could be an enzyme like a kinase or a polymerase. The 3D structure of this compound would then be docked into the active site of the target protein. The analysis would focus on predicting the binding affinity, identifying key interacting amino acid residues, and understanding the binding mode. The carbonyl oxygen of the acetyl group and the pyridinone ring would likely be key features in forming interactions.

Below is a hypothetical data table illustrating the kind of results a molecular docking study might produce.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Hypothetical Kinase X | -8.5 | Lys72, Asp184, Leu135 | Hydrogen bond with Lys72, Salt bridge with Asp184, Hydrophobic interaction with Leu135 |

| Hypothetical Polymerase Y | -7.9 | Arg503, Tyr618, Val520 | Hydrogen bond with Arg503, Pi-pi stacking with Tyr618, Hydrophobic interaction with Val520 |

Note: The data in this table is purely illustrative and not based on published experimental or computational results for this compound.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The hydrogen bonding capabilities of a molecule are fundamental to its interactions with biological macromolecules and its crystal packing. This compound possesses potential hydrogen bond acceptors in the form of the carbonyl oxygen of the acetyl group and the oxygen of the pyridinone ring. It lacks a conventional hydrogen bond donor.

A summary of the potential hydrogen bonding sites in this compound is provided below.

| Functional Group | Atom | Type of Site |

| Acetyl | Oxygen | Hydrogen Bond Acceptor |

| Pyridin-2-one | Oxygen | Hydrogen Bond Acceptor |

Advanced Research Applications of 6 Acetyl 1 Methylpyridin 2 One As a Chemical Entity

Role as a Versatile Synthetic Intermediate in Organic Chemistry

The structure of 6-Acetyl-1-methylpyridin-2-one provides multiple reactive sites, making it a valuable intermediate for the synthesis of more complex molecules. The acetyl group, in particular, serves as a key functional handle for a variety of organic transformations. For instance, the ketone of the acetyl group can undergo reactions such as reductive amination to produce chiral primary amines, which are important building blocks in pharmaceutical synthesis. researchgate.net

Furthermore, the pyridinone ring itself can be a precursor for constructing fused heterocyclic systems. Through reactions like oxidative annulation, the pyridinone core can be elaborated into polycyclic structures. researchgate.net The strategic placement of the acetyl and methyl groups on the 1-methylpyridin-2-one scaffold allows for controlled and regioselective reactions, enabling the synthesis of diverse molecular architectures. nih.gov Its utility as a chemical intermediate is crucial for creating libraries of related compounds for drug discovery and other applications. jubilantingrevia.comgoogle.com

Application as a Core Scaffold in Medicinal Chemistry Research

The pyridinone scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives showing a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.govbohrium.com The structural and electronic properties of the pyridinone ring allow it to act as a bioisostere for other common chemical groups like amides, phenols, or pyridine (B92270) rings, enabling chemists to fine-tune the properties of a drug candidate. nih.gov The ability to manipulate polarity, lipophilicity, and hydrogen bonding capabilities through simple synthetic modifications makes the pyridinone scaffold, including this compound, a highly attractive starting point for developing new therapeutic agents. frontiersin.org

Fragment-Based Drug Design (FBDD)

Fragment-based drug design (FBDD) is a powerful strategy in drug discovery that begins by identifying low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. These fragments are then optimized and grown into more potent, drug-like molecules. The pyridinone core is well-suited for FBDD due to its small size, structural rigidity, and defined vector orientations for chemical modification. nih.govfrontiersin.org

The physicochemical properties of pyridinones align well with the empirical "Rule of Three," a set of guidelines for effective fragment libraries (Molecular weight < 300 Da, number of hydrogen bond donors/acceptors ≤ 3, cLogP ≤ 3). This allows fragments based on the this compound scaffold to efficiently explore the chemical space of a target's binding site. Once a binding fragment is identified, its structure can be elaborated, using the acetyl or methyl groups as synthetic handles, to enhance affinity and selectivity.

Biomolecular Mimetics Development

The pyridinone scaffold is widely used in the development of biomolecular mimetics, where a synthetic molecule is designed to mimic the structure and function of a natural biological molecule or a segment of one. This approach is particularly valuable in designing enzyme inhibitors or receptor ligands. Pyridones can serve as nonpeptidic mimics, replacing peptide bonds in a drug candidate to improve metabolic stability and oral bioavailability. nih.gov

For example, the arrangement of hydrogen bond donors and acceptors in the pyridinone ring can mimic the hydrogen bonding patterns of nucleobases or the amide backbone of peptides. This allows pyridinone-based compounds to interact with biological targets that naturally bind peptides or nucleotides, such as proteases and kinases. frontiersin.orgresearchgate.net The ability to act as a bioisostere for various biological motifs makes the pyridinone core a versatile tool in creating molecules with tailored biological activities. nih.govnih.gov

Kinase Hinge-Binding Motif Studies

Protein kinases are a major class of drug targets, particularly in oncology. A common feature of many kinase inhibitors is their ability to bind to the "hinge region" of the kinase's ATP-binding pocket. This interaction typically involves the formation of one or more hydrogen bonds between the inhibitor and the backbone of the hinge residues. nih.govfrontiersin.org

The pyridinone scaffold is an effective kinase hinge-binder. The nitrogen atom of the ring and the adjacent carbonyl oxygen can form a bidentate hydrogen-bonding pattern that mimics the interaction of the adenine (B156593) base of ATP with the kinase hinge. This makes the pyridinone ring a "privileged scaffold" for designing kinase inhibitors. Modifications to the core structure of this compound can be used to extend into other regions of the ATP-binding site, thereby increasing both potency and selectivity for a specific kinase target.

| Interaction Type | Donor/Acceptor Role of Pyridinone | Target Residue in Kinase Hinge |

| Hydrogen Bond | Ring Nitrogen as H-bond acceptor | Backbone N-H of hinge amino acid |

| Hydrogen Bond | N-H (if unsubstituted) as H-bond donor | Backbone C=O of hinge amino acid |

| Hydrogen Bond | Carbonyl Oxygen as H-bond acceptor | Backbone N-H of hinge amino acid |

Utilization as Molecular Probes in Biochemical and Biological Studies

Molecular probes are essential tools for visualizing and studying biological processes in real-time within living cells. The pyridinone scaffold can be incorporated into such probes. By chemically attaching a fluorophore (a fluorescent chemical group) to the pyridinone core, researchers can create probes that light up when they bind to a specific target or are present in a particular cellular environment. rsc.orgrsc.org

For example, a probe was developed using a 1-methyl-3-benzyl-2-pyridone moiety as a recognition unit for singlet oxygen, a reactive oxygen species involved in photodynamic cancer therapy. rsc.orgrsc.org The pyridinone part of the probe reacts specifically with singlet oxygen, causing a detectable change in the probe's fluorescence. rsc.org This allows for the imaging and quantification of this specific molecule in live cells. rsc.org Similarly, 3-hydroxy-4-pyridinone derivatives have been designed with fluorescent properties to study their interaction with amyloid-beta protein fibrils, which are implicated in Alzheimer's disease. nih.gov The adaptability of the pyridinone structure allows for the creation of highly specific and sensitive tools for biochemical research. rsc.orgresearchgate.net

Potential in Materials Science Research (e.g., Specialty Polymers and Resins)

Beyond its biomedical applications, the pyridinone structure holds potential in materials science. Pyridine-containing polymers are of interest for a range of applications, including the creation of self-assembling block copolymers and materials for contaminant capture. nih.govresearchgate.net

The this compound scaffold can serve as a monomer or a precursor to monomers for polymerization reactions. For instance, pyridinonorbornenes, which can be synthesized from pyridone precursors, are used in Ring-Opening Metathesis Polymerization (ROMP) to create polymers with high thermal stability. nih.govchemrxiv.org The nitrogen atom in the pyridine ring can be quaternized to create polyelectrolytes or can coordinate with metal ions, opening possibilities for creating functional materials with specific catalytic, electronic, or photophysical properties. researchgate.netmit.edu The synthesis of focused libraries of pyridones on a polymer support has also been explored, demonstrating the integration of this scaffold into polymer chemistry for creating new functional materials. acs.org Additionally, pyridine-based zwitterionic polyurethanes have been developed for use as smart biomedical materials with shape-memory effects. rsc.org

Use as Analytical Standards in Chromatographic Techniques

In the field of analytical chemistry, the purity and identity of substances are of paramount importance. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for separating, identifying, and quantifying chemical compounds. The accuracy of these methods relies heavily on the use of well-characterized analytical standards. This compound, due to its stable and well-defined chemical structure, serves as a crucial reference material in such analytical applications. Its role as an analytical standard is pivotal for ensuring the reliability and reproducibility of chromatographic analyses in various research and quality control settings.

The primary function of an analytical standard is to provide a benchmark against which an unknown sample can be compared. In chromatography, this comparison is typically based on the retention time (the time it takes for a compound to travel through the chromatographic system) and the detector response. By injecting a solution of known concentration of this compound into a chromatograph, a peak with a characteristic retention time and area (or height) is obtained. This information is then used to identify and quantify the compound in complex mixtures.

The utility of this compound as an analytical standard is contingent upon its high purity. Impurities in the standard can lead to the appearance of extraneous peaks in the chromatogram, complicating data interpretation and potentially leading to inaccurate quantification. Therefore, the synthesis and purification of this compound for use as a standard are critical steps that often involve techniques like recrystallization and preparative chromatography to achieve a purity of 98% or higher, as determined by HPLC.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used chromatographic technique for the analysis of non-volatile or thermally labile compounds. For a polar compound like this compound, reversed-phase HPLC is a suitable method. In this mode, a nonpolar stationary phase (often a C18-modified silica) is used in conjunction with a polar mobile phase.

The separation mechanism is based on the partitioning of the analyte between the stationary and mobile phases. By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, the retention time of this compound can be optimized for accurate analysis. The use of additives such as formic acid or trifluoroacetic acid in the mobile phase can improve peak shape for basic compounds like pyridine derivatives.

Below is an illustrative example of HPLC conditions that could be employed for the analysis of this compound.

Interactive Data Table: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

| Expected RT | ~ 5.2 min (Hypothetical) |

Gas Chromatography (GC)

Gas chromatography is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

For GC analysis, a small amount of the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase, and separation is achieved based on the compound's volatility and its interactions with the stationary phase. The choice of the stationary phase is critical; a mid-polarity column, such as one with a phenyl- and methyl-substituted polysiloxane phase, would be appropriate for this analyte.

An example of potential GC-MS parameters for the analysis of this compound is provided below.

Interactive Data Table: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Column | DB-5ms or similar (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temp. | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-400 m/z |

| Expected RT | ~ 12.5 min (Hypothetical) |

Q & A

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer :

- Detailed Protocols : Specify exact molar ratios, stirring rates, and purification methods (e.g., column chromatography with silica gel 60, 230–400 mesh) .

- Batch Records : Document lot numbers of reagents (e.g., Sigma-Aldryl vs. TCI) to control variability in catalyst purity .

- Open Data : Share raw NMR/MS files in repositories like Zenodo for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products